2-[N-(carboxymethyl)-4-chloro-2-methylanilino]acetic acid
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Overview
Description
2-[N-(carboxymethyl)-4-chloro-2-methylanilino]acetic acid is an organic compound with a complex structure that includes a carboxymethyl group, a chloro substituent, and a methylanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(carboxymethyl)-4-chloro-2-methylanilino]acetic acid typically involves the reaction of 4-chloro-2-methylaniline with chloroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the carboxymethyl group. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process. Purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[N-(carboxymethyl)-4-chloro-2-methylanilino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-[N-(carboxymethyl)-4-chloro-2-methylanilino]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[N-(carboxymethyl)-4-chloro-2-methylanilino]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[N-(carboxymethyl)-4-chloro-2-methylanilino]propionic acid
- 2-[N-(carboxymethyl)-4-chloro-2-methylanilino]butyric acid
- 2-[N-(carboxymethyl)-4-chloro-2-methylanilino]valeric acid
Uniqueness
2-[N-(carboxymethyl)-4-chloro-2-methylanilino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H12ClNO4 |
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Molecular Weight |
257.67 g/mol |
IUPAC Name |
2-[N-(carboxymethyl)-4-chloro-2-methylanilino]acetic acid |
InChI |
InChI=1S/C11H12ClNO4/c1-7-4-8(12)2-3-9(7)13(5-10(14)15)6-11(16)17/h2-4H,5-6H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
KNTXRSGSZASUIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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